One of the papers reports that 2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide binds to the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix (MA) protein. [] This binding interferes with the interaction between PI(4,5)P2 and MA, which is essential for HIV-1 assembly and budding. The paper demonstrates that this compound competes with PI(4,5)P2 for MA binding, leading to a decrease in new virus production. [] Further, mutations within the PI(4,5)P2 binding site of MA were shown to decrease the antiviral effect of this compound, supporting the proposed mechanism of action. []
The primary application of 2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide described in the provided papers is as a potential antiviral agent. [] The compound exhibits broadly neutralizing anti-HIV activity against a range of group M isolates, with IC50 values in the micromolar range. [] This suggests that it could be further optimized and developed into a new class of anti-HIV-1 therapeutics.
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4